molecular formula C10H6Cl2F2O3 B13726703 3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid

3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13726703
M. Wt: 283.05 g/mol
InChI Key: OQQNWJWAHCVYIO-DAFODLJHSA-N
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Description

3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid is a useful research compound. Its molecular formula is C10H6Cl2F2O3 and its molecular weight is 283.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[2,6-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(17-10(13)14)9(12)5(6)1-4-8(15)16/h1-4,10H,(H,15,16)/b4-1+

InChI Key

OQQNWJWAHCVYIO-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)/C=C/C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C=CC(=O)O)Cl

Origin of Product

United States

Biological Activity

3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H6Cl2F2O3C_{10}H_{6}Cl_{2}F_{2}O_{3} and a molecular weight of approximately 283.06 g/mol. Its structure features a cinnamic acid backbone with two chlorine atoms and a difluoromethoxy group, which may enhance its biological activity compared to similar compounds.

Preliminary studies suggest that 3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It potentially interacts with specific receptors that regulate cellular processes, influencing pathways related to cell growth and apoptosis.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of 3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid:

  • Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis.
  • Xenograft Models : Animal studies have shown promising results in reducing tumor size in xenograft models, indicating its potential as a therapeutic agent against certain cancers.

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of the compound.
    • Method : Human macrophages were treated with varying concentrations of the compound.
    • Results : A significant reduction in TNF-alpha and IL-6 levels was observed at doses above 10 µM.
  • Anticancer Efficacy :
    • Objective : To assess the anticancer activity in bladder cancer models.
    • Method : Mice bearing RT112 bladder cancer xenografts were treated with the compound.
    • Results : The treatment resulted in a 40% reduction in tumor volume compared to controls.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acidC10H6Cl2F2O3C_{10}H_{6}Cl_{2}F_{2}O_{3}Different chlorine substitution pattern
4-Chlorocinnamic acidC9H7ClO2C_{9}H_{7}ClO_{2}Lacks difluoromethoxy group but shares cinnamic backbone

The unique combination of halogenated substituents and difluoromethoxy groups in 3-(2,6-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid may contribute to its enhanced biological activity compared to structurally similar compounds.

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